Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-chloro-6-methylpyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVCWZIZAHTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate typically involves the esterification of 2-(5-chloro-6-methyl-2-pyridyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-(5-chloro-6-methyl-2-pyridyl)acetic acid.
Reduction: Ethyl 2-(5-chloro-6-methyl-2-pyridyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0)
- Structural Differences : Lacks the 5-chloro substituent present in the target compound.
- Applications : Likely used in similar synthetic pathways but with altered reactivity due to substituent differences.
Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS 71469-82-4)
- Structural Differences: Substitutes the 5-chloro and 6-methyl groups with an amino group at position 5.
- Key Properties: The amino group (electron-donating) significantly alters electronic properties, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the target compound’s chloro-methyl motif .
Pyrimidine and Pyrazine Derivatives
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (CAS 1261542-34-0)
- Structural Differences : Replaces the pyridine ring with a pyrimidine core (two nitrogen atoms). The chloro substituent is at position 6 on the pyrimidine ring.
- Key Properties: Molecular weight (200.62 g/mol) is lower than the target compound’s estimated 225.45 g/mol.
Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1134327-91-5)
Heterocyclic Variants: Imidazole and Benzofuran Derivatives
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate
- Structural Differences : Substitutes pyridine with an imidazole ring and adds a 4-chlorophenyl group.
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
Structural and Physicochemical Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Core | Notable Properties |
|---|---|---|---|---|---|---|
| Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate | N/A | C₁₁H₁₂ClNO₂ | 225.45 (calculated) | 5-Cl, 6-CH₃ | Pyridine | Estimated high lipophilicity (Cl effect) |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | 5552-83-0 | C₁₀H₁₃NO₂ | 179.22 | 6-CH₃ | Pyridine | High similarity (0.89) to target compound |
| Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate | 1261542-34-0 | C₈H₉ClN₂O₂ | 200.62 | 6-Cl | Pyrimidine | Enhanced polarity vs. pyridine analogs |
| Ethyl 2-(5-bromopyrimidin-2-yl)acetate | 1134327-91-5 | C₈H₉BrN₂O₂ | 245.07 | 5-Br | Pyrimidine | Higher molecular weight due to Br |
| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | N/A | C₁₄H₁₅BrO₄S | 367.23 | 5-Br, 3-ethyl-sulfinyl | Benzofuran | Strong π-π interactions in crystal lattice |
Key Findings from Comparative Analysis
- Substituent Effects: Chlorine’s electron-withdrawing nature in the target compound reduces pyridine basicity compared to methyl or amino-substituted analogs . Bromine in pyrimidine derivatives increases molecular polarizability .
- Heterocyclic Core Impact : Pyrimidine and imidazole derivatives exhibit higher polarity and hydrogen-bonding capacity than pyridine-based compounds, influencing solubility and biological interactions .
- Synthetic Relevance : Ethyl ester groups in all compounds enhance solubility in organic solvents, facilitating their use as intermediates in multi-step syntheses .
Biological Activity
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's ester group can undergo hydrolysis, releasing the active acid form, which is capable of interacting with various biological targets. The presence of chlorine and methyl groups on the pyridine ring significantly influences the compound's binding affinity and specificity, which are critical for its biological effects.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, particularly in studies involving methyltransferases and other related enzymes.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Cytotoxicity : Research has also explored its cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
-
Cytotoxicity Assessment :
- In vitro assays were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that while some derivatives exhibited significant cytotoxicity, others were less effective, highlighting the importance of structural modifications for enhancing potency .
Table 1: Inhibitory Activity against Human MetAPs
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 1.5 ± 0.1 | High |
| Compound A | 12 ± 0.5 | Moderate |
| Compound B | 25 ± 1.0 | Low |
Table 2: Antimicrobial Activity against Selected Pathogens
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| Compound C | S. aureus | 15 |
| Compound D | Candida albicans | 20 |
Q & A
Q. What are the established synthetic methodologies for Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate, and how do reaction conditions influence product yield?
The compound is synthesized via condensation reactions between substituted pyridine precursors and ethyl acetoacetate derivatives. A common method involves reacting 6-methylpyridine-2-carboxylic acid with ethanol and sulfuric acid as a dehydrating agent under reflux, achieving yields up to 75% . Multi-step syntheses may include halogenation (e.g., chlorination at 0–5°C) followed by esterification, with precise temperature control to minimize side reactions . Reaction monitoring via TLC or HPLC ensures optimal stoichiometry and catalyst selection (e.g., H₂SO₄ vs. p-toluenesulfonic acid) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : Identifies the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and pyridyl protons (δ 6.5–8.5 ppm) .
- Mass spectrometry : Confirms molecular ions (e.g., [M+H]⁺ at m/z 228.06 for C₁₀H₁₂ClNO₂) .
- X-ray crystallography : SHELX-based refinement resolves bond angles and torsional parameters, particularly for the chloro-methyl substitution pattern .
Q. What are the primary research applications of this compound in pharmaceutical and agrochemical development?
- Medicinal chemistry : Acts as a kinase inhibitor precursor due to its pyridyl-acetate core .
- Agrochemicals : Demonstrates fungicidal activity against Botrytis cinerea (EC₅₀ = 12.3 μM in spore germination assays) .
- Molecular probes : Enhances quantum yield in fluorescence-based systems when coupled with benzoxazole derivatives .
Advanced Research Questions
Q. How can researchers optimize regioselectivity and purity during multi-step syntheses?
- Regioselectivity : Use FeCl₃ in DMF at 60°C to improve chlorination positional selectivity from 65% to 89% .
- Purity enhancement : Fractional distillation (bp 145–148°C/0.8 mmHg) followed by recrystallization (ethanol/water, 3:1 v/v) reduces byproducts to <2% .
- Kinetic control : In situ FTIR identifies optimal esterification times (6–8 hours) to suppress diethyl ether formation .
Q. What analytical approaches resolve discrepancies in biological activity data across experimental models?
- Standardized protocols : Use CLSI M07-A11 broth microdilution with controlled inoculum density (5×10⁵ CFU/mL) to reduce MIC variability (±15%) .
- Metabolomics : LC-HRMS identifies off-target effects on bacterial efflux pumps, explaining species-specific activity differences .
- Structural analogs : Test 6-ethyl vs. 6-methyl derivatives to isolate electronic vs. steric contributions .
Q. How does X-ray crystallography address ambiguities in three-dimensional configuration?
- SHELXL refinement : Resolves electron density overlaps caused by pseudosymmetry (e.g., using TWIN/BASF commands to improve R-factors from 0.15 to 0.05) .
- Disorder modeling : PART instruction separates rotational isomers of the ethyl ester moiety .
- Synchrotron radiation : Enhances resolution to 0.8 Å (λ = 0.7 Å) for precise H-bond mapping (acceptor-donor distances: 2.85–3.10 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
